molecular formula C5Cl3F3N2S B3080230 2,4,6-Trichloro-5-((trifluoromethyl)thio)pyrimidine CAS No. 108255-35-2

2,4,6-Trichloro-5-((trifluoromethyl)thio)pyrimidine

Cat. No.: B3080230
CAS No.: 108255-35-2
M. Wt: 283.5 g/mol
InChI Key: ZAERBNMAXWVGKU-UHFFFAOYSA-N
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Description

2,4,6-Trichloro-5-((trifluoromethyl)thio)pyrimidine is a chemical compound with the molecular formula C5HCl3F3N2S It is a pyrimidine derivative characterized by the presence of three chlorine atoms and a trifluoromethylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trichloro-5-((trifluoromethyl)thio)pyrimidine typically involves the chlorination of pyrimidine derivatives followed by the introduction of the trifluoromethylthio group. One common method involves the reaction of 2,4,6-trichloropyrimidine with trifluoromethanesulfenyl chloride under controlled conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity. The scalability of the synthesis is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trichloro-5-((trifluoromethyl)thio)pyrimidine undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The trifluoromethylthio group can undergo oxidation to form sulfoxides or sulfones.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed:

    Substitution Products: Various substituted pyrimidines.

    Oxidation Products: Sulfoxides and sulfones.

    Coupling Products: Complex organic molecules with extended conjugation.

Scientific Research Applications

2,4,6-Trichloro-5-((trifluoromethyl)thio)pyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4,6-Trichloro-5-((trifluoromethyl)thio)pyrimidine involves its interaction with specific molecular targets. The trifluoromethylthio group is known to enhance the lipophilicity of the compound, facilitating its interaction with biological membranes and enzymes. The chlorine atoms can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
  • 2,6-Dichloro-5-(trifluoromethyl)pyrimidine
  • 2,4-Dichloro-5-(trifluoromethyl)thio)pyrimidine

Comparison: 2,4,6-Trichloro-5-((trifluoromethyl)thio)pyrimidine is unique due to the presence of three chlorine atoms and a trifluoromethylthio group, which confer distinct chemical properties. Compared to its analogs, it exhibits higher reactivity in substitution reactions and greater stability in oxidative conditions. Its unique structure also enhances its potential biological activities, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2,4,6-trichloro-5-(trifluoromethylsulfanyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5Cl3F3N2S/c6-2-1(14-5(9,10)11)3(7)13-4(8)12-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAERBNMAXWVGKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N=C1Cl)Cl)Cl)SC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5Cl3F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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